(1,4-Diazepan-1-yl)(furan-2-yl)methanone
Overview
Description
1,4-Diazepan-1-yl)(furan-2-yl)methanone, also known as 1,4-Diazepan-1-yl-2-furanmethanone, is an organic compound with a molecular formula of C9H10NO2. It is a cyclic compound containing both a diazepane and a furan ring, and is a member of the class of compounds known as diazepanones. It is a colorless solid that is soluble in organic solvents and has a melting point of 82-84°C.
Scientific Research Applications
Protein Tyrosine Kinase Inhibitory Activity
Furan-2-yl(phenyl)methanone derivatives have been synthesized and shown to exhibit in vitro protein tyrosine kinase inhibitory activity. Some of these derivatives displayed promising activity, comparable or even superior to genistein, a known reference compound. This suggests potential applications in the field of cancer therapy and other diseases where protein tyrosine kinase activity plays a crucial role (Zheng et al., 2011).
Therapeutic Agent Properties
Derivatives of furan-2-carboxamide, such as 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, have been synthesized and characterized. These compounds are noted for their potential as therapeutic agents, exhibiting potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).
Corrosion Prevention in Acidic Medium
A synthesized compound, [4-(4-aminobenzene-1-sulfonyl)piperazin-1-yl)(furan-2-yl)methanone, has been used effectively as an inhibitor for the prevention of mild steel corrosion in acidic medium. It demonstrates significant inhibition efficiency, indicating its potential use in industrial applications where corrosion resistance is critical (Singaravelu & Bhadusha, 2022).
Vascular Smooth Muscle Cell Proliferation Inhibition
Furan-2-yl(phenyl)methanones have been synthesized and tested for their inhibitory effects on vascular smooth muscle cell (VSMC) proliferation. Some compounds showed potent in vitro activity, suggesting their potential use in treating conditions like atherosclerosis or restenosis (Li Qing-shan, 2011).
Synthesis of Polysubstituted Furans
A series of polysubstituted furans, including 4-(4-aryl)-5-(cyclohexylamino)-2-(pyridin-2-yl)furan-3-ylmethanones, have been synthesized through a catalyst-free, one-pot process. This represents a novel method for creating compounds potentially useful in various chemical and pharmaceutical applications (Damavandi, Sandaroos, & Pashirzad, 2012).
properties
IUPAC Name |
1,4-diazepan-1-yl(furan-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c13-10(9-3-1-8-14-9)12-6-2-4-11-5-7-12/h1,3,8,11H,2,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTBJQANMVJMSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1,4-Diazepan-1-yl)(furan-2-yl)methanone |
Synthesis routes and methods I
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Synthesis routes and methods II
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